3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Description

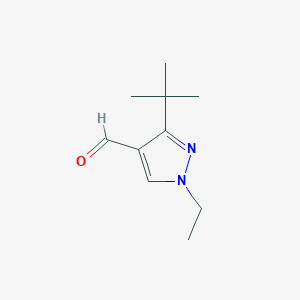

3-tert-Butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (C₁₀H₁₆N₂O) is a pyrazole derivative characterized by a tert-butyl group at position 3, an ethyl group at position 1, and a carbaldehyde functional group at position 4 of the pyrazole ring . Its molecular structure, represented by the SMILES string CC(C)(C)C1=NN(C=C1C=O)CC, highlights the steric bulk of the tert-butyl substituent and the electron-withdrawing nature of the aldehyde group. The compound has a predicted molecular weight of 180.25 g/mol and collision cross-section (CCS) values ranging from 147.58 Ų ([M+H]⁺) to 153.68 Ų ([M+NH₄]⁺), as determined by computational methods .

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1-ethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-12-6-8(7-13)9(11-12)10(2,3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKVVGGENBXUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-tert-butyl-1-ethylpyrazole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 4-position . The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

Oxidation: 3-Tert-butyl-1-ethylpyrazole-4-carboxylic acid.

Reduction: 3-Tert-butyl-1-ethylpyrazole-4-methanol.

Substitution: 3-Tert-butyl-1-ethyl-5-bromopyrazole-4-carbaldehyde.

Scientific Research Applications

3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The specific molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde and analogous pyrazole derivatives:

Structural and Functional Insights

The ethyl group at position 1 enhances lipophilicity, which may improve membrane permeability in biological systems compared to unsubstituted analogs (e.g., 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde) .

Biological Activity: Pyrazole carbaldehydes are frequently investigated for antimicrobial and anti-inflammatory properties. For example, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been crystallographically characterized in studies motivated by biological activity .

Synthesis and Commercial Viability :

- The discontinuation of this compound by suppliers like CymitQuimica contrasts with the availability of intermediates like 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde , implying challenges in large-scale synthesis or niche demand.

Safety Considerations :

- While direct toxicity data for the target compound are lacking, structurally related pyrazoles (e.g., methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) exhibit acute oral toxicity (H302) and skin irritation (H315) , suggesting similar hazards require precautionary handling.

Biological Activity

3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C10H16N2O, and its structure features a pyrazole ring with a carbaldehyde functional group. The presence of the tert-butyl and ethyl groups contributes to its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with aldehydes or other electrophiles under controlled conditions. The synthetic routes often utilize techniques such as refluxing in organic solvents or microwave-assisted synthesis to improve yields and reduce reaction times.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific concentrations .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition leads to a reduction in inflammatory markers and could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its ability to penetrate microbial membranes, thereby exerting bactericidal effects .

Research Findings

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. Results showed a significant decrease in cell viability at concentrations above 5 μM, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory activity of this compound using carrageenan-induced paw edema models in rats. The results indicated that administration of this compound significantly reduced swelling compared to control groups, demonstrating its efficacy as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for preparing 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde, and how can reaction efficiency be optimized?

The Vilsmeier-Haack reaction is a widely used method for introducing the aldehyde group at the 4-position of pyrazole derivatives. This involves treating the precursor pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . For 3-tert-butyl-1-ethyl derivatives, the reaction efficiency depends on:

- Precursor purity : Ensure the pyrazole core (e.g., 3-tert-butyl-1-ethyl-1H-pyrazol-5(4H)-one) is free of moisture.

- Temperature control : Maintain temperatures between 0–5°C during formylation to minimize side reactions.

- Workup procedures : Neutralize excess POCl₃ with aqueous sodium acetate to isolate the aldehyde product .

Alternative methods include oxidation of hydroxymethyl intermediates using MnO₂ or Swern oxidation, though these may require stricter anhydrous conditions .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Substituents like tert-butyl (δ 1.2–1.4 ppm, singlet) and ethyl groups (δ 1.3–1.5 ppm triplet for CH₃, δ 4.0–4.2 ppm quartet for CH₂) help confirm regiochemistry .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while the tert-butyl carbon appears at δ 28–32 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₀H₁₆N₂O: 180.25 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₉]⁺) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>97%) and monitor degradation under stress conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions:

- Key parameters :

- Pyrazole ring planarity (deviation < 0.05 Å).

- Aldehyde group orientation relative to the ring (dihedral angle ~10–15°).

- Hydrogen-bonding networks (e.g., C=O⋯H–N interactions with adjacent molecules) .

- Applications :

- Validate computational models (DFT-optimized geometries).

- Correlate solid-state packing with solubility and stability .

Q. Example data from similar compounds :

| Parameter | 3,5-Dimethyl-1-phenyl Derivative | Target Compound (Expected) |

|---|---|---|

| C–N bond length (Å) | 1.34–1.36 | 1.33–1.35 |

| Aldehyde C=O (Å) | 1.22 | 1.21–1.23 |

Q. What strategies are effective in analyzing substituent effects on the compound’s reactivity and bioactivity?

- Electron-withdrawing/donating effects :

- The tert-butyl group enhances steric hindrance, reducing nucleophilic attack at the 3-position.

- Ethyl groups at N-1 increase lipophilicity, improving membrane permeability in biological assays .

- Comparative studies :

- Replace tert-butyl with methyl or phenyl to assess steric/electronic contributions to catalytic or biological activity .

- Use Hammett constants (σ) to quantify substituent effects on reaction rates (e.g., aldehyde oxidation) .

Case study : Pyrazole derivatives with 4-fluorophenyl substituents show enhanced antimicrobial activity compared to non-halogenated analogs, suggesting halogen interactions with target enzymes .

Q. How can computational methods predict the biological interactions of this compound?

- Molecular docking :

- Target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina.

- Key interactions: Aldehyde oxygen forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- QSAR modeling :

Validation : Cross-check docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in reconciling contradictory data on pyrazole-4-carbaldehyde reactivity?

- Case example : Conflicting reports on aldehyde stability under basic conditions.

- Resolution :

Conduct pH-dependent stability studies (pH 7–12) with LC-MS monitoring.

Identify degradation products (e.g., oxidation to carboxylic acid or hemiacetal formation).

Optimize storage at pH 6–7 in inert atmospheres to prevent decomposition .

Methodological Best Practices

- Synthetic optimization : Use Dean-Stark traps for azeotropic removal of water in condensation steps .

- Bioactivity assays : Include positive controls (e.g., ibuprofen for COX-2 inhibition) and validate results across multiple cell lines .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.